![molecular formula C20H30Br2O3 B1244983 Bromosphaerone](/img/structure/B1244983.png)
Bromosphaerone
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Overview
Description
Bromosphaerone is a natural product found in Sphaerococcus coronopifolius with data available.
Scientific Research Applications
Antibacterial and Antimalarial Activities
Bromosphaerone, extracted from the red alga Sphaerococcus coronopifolius, has demonstrated notable antibacterial and antimalarial properties. Specifically, bromosphaerone showed significant antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. Additionally, sphaerococcenol A, another compound isolated from the same extract, was found to be effective against chloroquine-resistant Plasmodium falsciparum strains, pointing towards its antimalarial potential (Etahiri et al., 2001).
Antifouling Activity
Bromosphaerol, a compound closely related to bromosphaerone and isolated from the same red alga, has been highlighted for its significant antifouling activity. This compound effectively prevents the settlement of larvae of Amphibalanus (Balanus) amphitrite while exhibiting very low toxicity. The promising antifouling properties of bromosphaerol led to the synthesis and evaluation of its analogs, aiming to enhance its potential as a non-toxic antifouling agent (Prousis et al., 2021).
Potential in Cancer Therapy
Compounds isolated from Sphaerococcus coronopifolius, including bromosphaerone, have been evaluated for their cytotoxic properties against various cancer cell lines. In particular, bromosphaerone and its derivatives have shown potential in inhibiting proteasome activity, a therapeutic mechanism relevant in cancer treatment. The compounds induced mitochondrial dysfunction, increased Caspase-9 activity, and caused changes in nuclear morphology in malignant cell lines, demonstrating their potential as anticancer agents (Alves et al., 2022).
Furthermore, bromoterpenes from Sphaerococcus coronopifolius, including bromosphaerone, have been studied for their ability to target cancer stem cells (CSCs) in lung cancer. These compounds have shown promising results in selectively eliminating malignant cells, demonstrating their potential in targeting the chemoresistance associated with CSCs (Alves et al., 2020).
properties
Product Name |
Bromosphaerone |
---|---|
Molecular Formula |
C20H30Br2O3 |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
(1R,4aS,4bS,5S,6S,8S,8aS,10aS)-8-bromo-10a-(bromomethyl)-5,6-dihydroxy-5,8a-dimethyl-1-propan-2-yl-1,4a,4b,6,7,8,9,10-octahydrophenanthren-4-one |
InChI |
InChI=1S/C20H30Br2O3/c1-11(2)12-5-6-13(23)16-17-18(3,7-8-20(12,16)10-21)14(22)9-15(24)19(17,4)25/h5-6,11-12,14-17,24-25H,7-10H2,1-4H3/t12-,14-,15-,16-,17-,18+,19+,20-/m0/s1 |
InChI Key |
JGVFMEFXYFJJSK-KTPFSLFISA-N |
Isomeric SMILES |
CC(C)[C@@H]1C=CC(=O)[C@@H]2[C@@]1(CC[C@]3([C@H]2[C@]([C@H](C[C@@H]3Br)O)(C)O)C)CBr |
Canonical SMILES |
CC(C)C1C=CC(=O)C2C1(CCC3(C2C(C(CC3Br)O)(C)O)C)CBr |
synonyms |
bromosphaerone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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